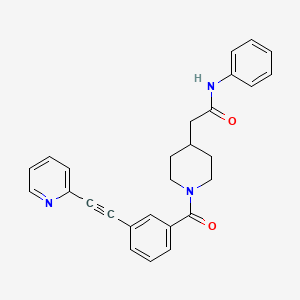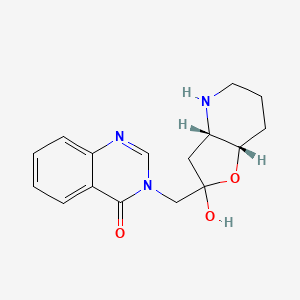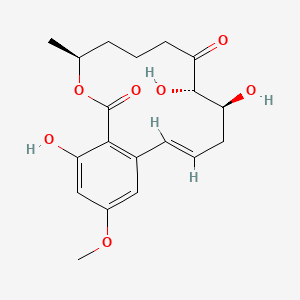
Dihydroxymethylzearalenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LL-Z1640-1 is a member of resorcinols and a macrolide. It has a role as a metabolite.
Applications De Recherche Scientifique
Combinatorial Biocatalysis
Rich et al. (2009) explored the application of combinatorial biocatalysis to produce a variety of dihydroxymethylzearalenone analogs. This process involved a unique enzyme-catalyzed oxidative ring opening of dihydroxymethylzearalenone, followed by further derivatization. The result was a library of cyclic bislactones and bislactams with modified ring structures, highlighting the potential of dihydroxymethylzearalenone in creating diverse chemical structures unattainable by conventional means (Rich et al., 2009).
Metabolic Pathways and Toxicology
Pfeiffer et al. (2009) reported that dihydroxymethylzearalenone undergoes extensive monohydroxylation in human liver microsomes. This study provided insights into the metabolic pathways of dihydroxymethylzearalenone and its potential toxicological relevance, emphasizing its interactions with human cytochrome P450 enzymes (Pfeiffer et al., 2009).
Influence on Reproductive Tissues
Gajęcka et al. (2015) focused on the effects of dihydroxymethylzearalenone on reproductive tissues in pre-pubertal female dogs. The study highlighted that low doses of zearalenone in commercial feeds stimulate metabolic processes and affect ovarian and uterine tissues, providing insights into the compound's influence on mammalian reproduction (Gajęcka et al., 2015).
Enzyme Interactions
Malekinejad et al. (2006) investigated the interaction of dihydroxymethylzearalenone with hydroxysteroid dehydrogenases in bovine and porcine granulosa cells. This study showed how zearalenone is converted into its hydroxylated metabolites, α-zearalenol and β-zearalenol, demonstrating the enzymatic biotransformation capabilities of dihydroxymethylzearalenone in different species (Malekinejad et al., 2006).
Propriétés
Nom du produit |
Dihydroxymethylzearalenone |
|---|---|
Formule moléculaire |
C19H24O7 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
(4S,9S,10S,12E)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C19H24O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h4,6,9-11,15,18,21-23H,3,5,7-8H2,1-2H3/b6-4+/t11-,15-,18+/m0/s1 |
Clé InChI |
WFIUAGOQGGAREU-XZUJVHTDSA-N |
SMILES isomérique |
C[C@H]1CCCC(=O)[C@H]([C@H](C/C=C/C2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |
SMILES canonique |
CC1CCCC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



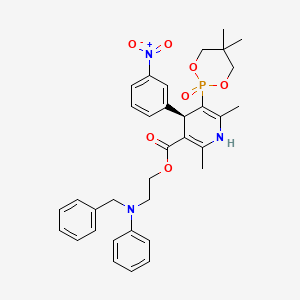

![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium](/img/structure/B1241839.png)
![(2S,4S)-2-amino-5-[[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/structure/B1241840.png)
![1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one](/img/structure/B1241841.png)
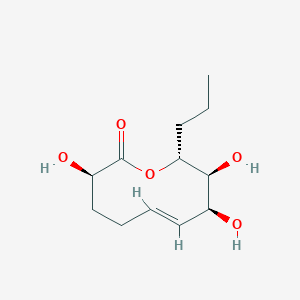
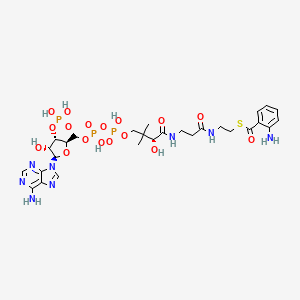
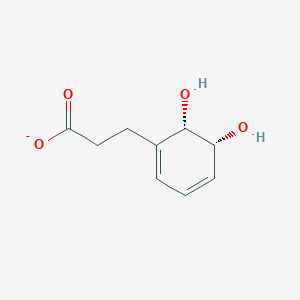
![TG(16:1(9Z)/18:1(9Z)/20:0)[iso6]](/img/structure/B1241846.png)
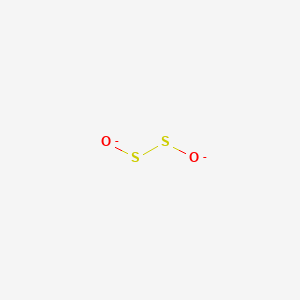
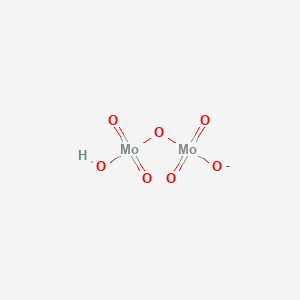
![7-[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1241853.png)
